D-glucosamine 6-sulfate sodium chloride
Description
D-Glucosamine 6-sulfate sodium chloride is a sulfated derivative of glucosamine stabilized as a sodium chloride salt. Its molecular formula is (C₆H₁₄NO₅)₂SO₄·2NaCl, distinguishing it from physical mixtures of glucosamine hydrochloride and sodium sulfate . This compound is widely used in dietary supplements for joint health, often combined with chondroitin sulfate and methylsulfonylmethane (MSM) to support cartilage repair and alleviate osteoarthritis (OA) symptoms . It is characterized as a white crystalline powder with ≥98% purity, bulk density ≥0.75 g/mL, and 30-mesh particle size, ensuring high solubility in aqueous formulations .
Properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl sulfate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S.ClH.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;;/h2-6,8-10H,1,7H2,(H,11,12,13);1H;/q;;+1/p-1/t2-,3-,4-,5-,6?;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRJDGITLHUTMC-QOJDFBNTSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)[O-].[Na+].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)[O-].[Na+].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClNNaO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-glucosamine 6-sulfate sodium chloride typically involves the following steps:
Dissolution: D-glucosamine hydrochloride is dissolved in water.
Addition of Sodium Methylate: Sodium methylate is added to the solution at temperatures ranging from -40°C to 10°C.
Sulfuric Acid Addition: Sulfuric acid is slowly added to the mixture, maintaining the temperature between -25°C and 90°C.
Complexation Reaction: The mixture undergoes a complexation reaction to form D-glucosamine sulfate sodium chloride.
Filtration and Crystallization: The product is filtered and crystallized to obtain the final compound
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are scaled up for mass production. The process includes the use of large reactors and precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-glucosamine 6-sulfate sodium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce glucosamine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: D-glucosamine 6-sulfate sodium chloride is used as a precursor in the synthesis of various glucosamine derivatives. It is also used in studies involving the modification of polysaccharides .
Biology: In biological research, this compound is used to study the effects of glucosamine on cellular processes, including cell signaling and metabolism .
Medicine: this compound is widely used in the treatment of osteoarthritis and other joint disorders. It is believed to support cartilage health and reduce inflammation .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals .
Mechanism of Action
D-glucosamine 6-sulfate sodium chloride exerts its effects by activating the ribozyme GlmS, which catalyzes the production of glucosamine-6-phosphate. This activation plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage . The compound also interacts with various molecular targets and pathways involved in inflammation and cartilage metabolism .
Comparison with Similar Compounds
Glucosamine Sulfate Potassium Chloride (GS-K)
- Clinical Efficacy: A 16-week randomized, double-blind study compared GS-K and glucosamine sulfate sodium chloride (GS-Na) in 90 patients with knee OA.
- This suggests GS-K may require caution in patients with renal impairment or potassium sensitivity .
- Applications : Both salts are used in tablets, capsules, and powders, but GS-Na is preferred in sodium-restricted diets due to its neutral electrolyte impact .
Glucosamine Hydrochloride (GlcN·HCl)
- Purity and Composition : GlcN·HCl is often ≥98% pure and lacks stabilizing salts like sodium or potassium. In contrast, glucosamine sulfate salts (e.g., GS-Na, GS-K) contain counterions that may introduce impurities .
- Bioavailability : Despite claims that gastric acid ionizes both forms equally, studies suggest sulfate-stabilized glucosamine may have enhanced bioavailability due to sulfate’s role in cartilage synthesis .
- Industrial Use: GlcN·HCl is a precursor in synthesizing Schiff bases (e.g., vanillin derivatives) and nanomaterials, where its purity is critical .
D-Glucosamine-3-O-Sulfate
- Structural and Functional Differences : Sulfation at the 3-O position (vs. 6-O in GS-Na) alters biological activity. This compound is a key component of heparin’s antithrombin-binding site, highlighting its role in anticoagulation rather than joint health .
Comparison with Non-Glucosamine Sulfated Compounds
Chondroitin Sulfate
- Mechanism: Often combined with GS-Na in supplements, chondroitin sulfate directly inhibits cartilage-degrading enzymes (e.g., hyaluronidase), whereas GS-Na promotes glycosaminoglycan synthesis .
- Efficacy : Synergistic effects are reported in clinical trials, but standalone GS-Na has comparable efficacy to chondroitin in pain reduction .
Heparan Sulfate Trisaccharide Analogs
- Enzyme Interaction: Synthetic trisaccharides like IdoA2OS-GlcNS6S-IdoA2OS-OMe mimic heparan sulfate substrates for endo-6-O-sulfatases (Sulf-1/2). These analogs (IC₅₀ = 0.27–4.6 μM) highlight the specificity of 6-O-sulfation in enzyme inhibition, a feature absent in non-sulfated glucosamine derivatives .
Physicochemical and Industrial Properties
| Property | D-Glucosamine 6-Sulfate Sodium Chloride | Glucosamine Hydrochloride | Glucosamine Sulfate Potassium Chloride |
|---|---|---|---|
| Molecular Formula | (C₆H₁₄NO₅)₂SO₄·2NaCl | C₆H₁₃NO₅·HCl | (C₆H₁₄NO₅)₂SO₄·2KCl |
| Purity | ≥98% | ≥98% | ≥95% |
| Key Applications | Joint supplements, cartilage repair | Nanomaterials, Schiff bases | Joint supplements (potassium-neutral) |
| Electrolyte Impact | Sodium content (~2.75 mg/g) | None | Potassium content (~3.2 mg/g) |
| Solubility | High in water | High in water | High in water |
Research and Regulatory Considerations
- Pharmacopeial Standards : The USP distinguishes GS-Na from physical mixtures, emphasizing its identity as a discrete chemical entity .
- Safety Profiles : The Cosmetic Ingredient Review (CIR) recognizes glucosamine salts as safe in topical formulations, though oral sodium/potassium content warrants monitoring in systemic use .
- Nanotechnology: GS-Na’s sodium ions influence hydrogen bonding in aqueous solutions, promoting beta-anomer formation, which is critical in drug delivery systems .
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